molecular formula C6H4IN3 B1514758 3-Iodoimidazo[1,5-a]pyrazine

3-Iodoimidazo[1,5-a]pyrazine

Cat. No.: B1514758
M. Wt: 245.02 g/mol
InChI Key: TUPMXAMVXGBMNZ-UHFFFAOYSA-N
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Description

Significance of Imidazo[1,5-a]pyrazine (B1201761) Scaffold in Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are of immense importance in modern drug discovery and development. nih.gov The imidazo[1,5-a]pyrazine scaffold, an isomer of the more extensively studied imidazo[1,2-a]pyrazine (B1224502), belongs to a class of nitrogen-fused heterocycles that are central to the synthesis of a wide array of bioactive molecules. nih.govnih.gov The significance of this scaffold lies in its structural resemblance to endogenous molecules like purines, which are fundamental components of DNA and RNA. bio-conferences.org This similarity allows imidazo[1,5-a]pyrazine derivatives to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.

Derivatives of the related imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine cores have demonstrated potent anticancer, antiviral, anti-inflammatory, and antifungal properties. nih.gov For instance, certain imidazo[1,2-a]pyrazine derivatives have been identified as selective negative modulators of AMPA receptors, showing potential for the treatment of neurological disorders like epilepsy. nih.gov Furthermore, the unique photophysical properties of these scaffolds, particularly their fluorescence, have opened up applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent probes for bio-imaging. researchgate.netrsc.orgresearchgate.net The versatility of the imidazo[1,5-a]pyrazine nucleus makes it a highly valued component in the design of functional organic molecules. rsc.org

Overview of Strategic Importance in Research and Design Methodologies

The strategic importance of the imidazo[1,5-a]pyrazine scaffold in research and design is rooted in its synthetic accessibility and the ease with which it can be functionalized. researchgate.net Its adaptable structure is highly amenable to extensive structural modifications, which is crucial for conducting structure-activity relationship (SAR) studies to optimize pharmacological effects or material properties. nih.gov Researchers can systematically introduce various substituents at different positions on the heterocyclic ring to fine-tune the molecule's biological activity, selectivity, and physicochemical properties. nih.gov

Modern synthetic methodologies, including multi-component reactions and transition metal-catalyzed cross-coupling reactions, have provided efficient routes to a diverse library of imidazo[1,5-a]pyrazine derivatives. researchgate.net Techniques such as the Sonogashira and Mizoroki-Heck reactions are employed to introduce alkynyl and alkenyl groups, respectively, onto iodo-substituted imidazo-fused heterocycles. acs.orgresearchgate.net High-throughput screening campaigns frequently identify imidazo[1,2-a]pyrazine-containing compounds as promising hits for novel drug targets, such as protein kinases, further underscoring their importance in drug discovery pipelines. nih.govrsc.org The development of efficient synthetic strategies to access these scaffolds remains a key focus for organic chemists, enabling the exploration of their full potential in various scientific fields. researchgate.net

Rationale for Investigation of 3-Iodoimidazo[1,5-a]pyrazine Derivatives

The investigation of halogenated heterocyclic compounds, particularly iodo-derivatives, is a cornerstone of modern synthetic chemistry. The rationale for focusing on this compound stems from the unique reactivity of the carbon-iodine bond. The iodine atom at the 3-position serves as a versatile synthetic handle, making these compounds valuable intermediates for further chemical transformations. smolecule.comacs.org

The C-I bond is relatively weak and susceptible to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions. acs.orgresearchgate.net This reactivity allows for the regioselective introduction of a wide range of functional groups (e.g., aryl, alkyl, alkynyl, amino) at a specific position on the imidazo[1,5-a]pyrazine core. The ability to perform these late-stage functionalizations is highly advantageous in medicinal chemistry for the rapid generation of compound libraries needed for lead optimization.

For example, the nucleophilic substitution of the iodine atom can facilitate the introduction of other functionalities, which can be crucial for modulating a compound's biological activity or physical properties. smolecule.com The synthesis of this compound itself can be achieved through methods like oxidative iodination using iodine in the presence of an oxidizing agent. researchgate.net Therefore, this compound is not typically the final target molecule but rather a critical building block, providing a gateway to a vast chemical space of novel and potentially useful imidazo[1,5-a]pyrazine derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4IN3

Molecular Weight

245.02 g/mol

IUPAC Name

3-iodoimidazo[1,5-a]pyrazine

InChI

InChI=1S/C6H4IN3/c7-6-9-4-5-3-8-1-2-10(5)6/h1-4H

InChI Key

TUPMXAMVXGBMNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2I)C=N1

Origin of Product

United States

Synthetic Methodologies for 3 Iodoimidazo 1,5 a Pyrazine and Its Derivatives

Construction of the Imidazo[1,5-a]pyrazine (B1201761) Ring System

The synthesis of the imidazo[1,5-a]pyrazine core is centered on the formation of the fused imidazole (B134444) ring onto a pre-existing pyrazine (B50134) structure or the concurrent assembly of both heterocyclic components. Methodologies range from classical cyclocondensation reactions to modern transition metal-catalyzed processes.

Cyclocondensation Approaches to the Core Structure

Cyclocondensation reactions represent a foundational strategy for building the imidazo[1,5-a]pyrazine skeleton. These methods involve the intramolecular or intermolecular reaction of functionalized precursors to form the bicyclic system.

The cyclization of 2-(aminomethyl)azine derivatives is a common route for accessing imidazo-fused heterocycles. For the analogous imidazo[1,5-a]pyridine (B1214698) system, 2-(aminomethyl)pyridines (also known as 2-picolylamines) are efficiently cyclized with electrophilically activated nitroalkanes in a polyphosphoric acid (PPA) medium. beilstein-journals.org This reaction proceeds through the formation of an amidinium species, which undergoes a 5-exo-trig cyclization to furnish the fused imidazole ring. beilstein-journals.org

While this approach is well-established for pyridine-based precursors, its application to pyrazine analogs to form the imidazo[1,5-a]pyrazine system is less straightforward. The use of 2-aminopyrazines as starting materials in condensation reactions, particularly with aldehydes and isocyanides, predominantly leads to the formation of the isomeric imidazo[1,2-a]pyrazine (B1224502) scaffold. nih.govrsc.orgnih.gov This highlights a significant regiochemical challenge in directing the cyclization to form the N-N bridgehead characteristic of the [1,5-a] fusion when starting from 2-aminopyrazines. Therefore, alternative precursors are often required for the unambiguous synthesis of the imidazo[1,5-a]pyrazine core.

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular scaffolds from simple starting materials in a single step. For the related imidazo[1,5-a]pyridine series, an effective two-step sequence involving an azido-Ugi four-component reaction has been developed. acs.org This is followed by an N-acylation-cyclization process mediated by acetic anhydride (B1165640) to construct the heterocyclic core. acs.org

However, when applying MCRs to pyrazine-based starting materials, the challenge of regioselectivity persists. Three-component condensations involving a 2-aminopyrazine (B29847), an aldehyde, and an isocyanide are well-documented to produce the imidazo[1,2-a]pyrazine framework, often catalyzed by agents like iodine. rsc.orgnih.govrsc.org The reaction mechanism involves an initial condensation to form an imine, which then undergoes a [4+1] cycloaddition with the isocyanide, leading exclusively to the [1,2-a] isomer. nih.gov Achieving the [1,5-a] fusion via MCRs typically requires a more nuanced strategy, such as incorporating the key functionalities into a precursor that is predisposed to cyclize in the desired manner, as seen with thiohydantoin intermediates.

A successful, albeit indirect, approach to the imidazo[1,5-a]pyrazine system involves the cyclization of highly functionalized precursors like 2-thiohydantoins. This two-step methodology begins with a sequential three-component reaction of starting materials such as propargyl amine, 1,2-diaza-1,3-dienes, and isothiocyanates. This initial step furnishes a functionalized 2-thiohydantoin (B1682308) derivative.

The crucial second step involves a regioselective base-promoted intramolecular cyclization. The hydrazonic nitrogen of the 2-thiohydantoin intermediate performs a nucleophilic attack on a pendant unsaturated group (e.g., a C≡C triple bond from the initial propargyl amine). This hydroamination proceeds via a 6-exo-dig ring-closing process to form a thiohydantoin-fused tetrahydropyrazine, which is a direct precursor to the desired imidazo[1,5-a]pyrazine scaffold.

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile C3 synthon known for its high acidity and reactivity, making it a valuable building block in heterocyclic synthesis. mdpi.com While direct routes to imidazo[1,5-a]pyrazines using Meldrum's acid are not extensively documented, its derivatives have been employed in one-step methods to synthesize related azolo[1,5-a]pyrimidine systems.

In these reactions, a derivative of Meldrum's acid functions as a synthetic equivalent of a carbonyl dielectrophile. This strategy allows for the introduction of substituents at what will become the 5-position of the fused ring system under mild conditions. By analogy, this methodology presents a viable pathway for the synthesis of saturated or partially saturated analogs of imidazo[1,5-a]pyrazine, such as imidazo[1,5-a]pyrazin-ones, by reacting a suitable Meldrum's acid derivative with an appropriate pyrazine-based precursor.

Transition Metal-Catalyzed Syntheses of Imidazo[1,5-a]pyrazines

Modern synthetic chemistry increasingly relies on transition metal catalysis to construct complex heterocyclic rings with high efficiency and selectivity. An iron-catalyzed C-H amination reaction has been reported as an effective method for building various imidazole-fused ring systems, including imidazo[1,5-a]pyrazines. organic-chemistry.org This approach is environmentally benign, utilizing a green solvent like anisole (B1667542) and producing water as the only byproduct. organic-chemistry.org Such methods, which form key C-N bonds through direct C-H functionalization, represent a highly atom-economical route to the core scaffold.

While direct catalytic syntheses of the imidazo[1,5-a]pyrazine ring are still emerging, the functionalization of the pre-formed scaffold using transition metals is more established. Strategies such as regioselective metalation followed by quenching with an electrophile are key to producing derivatives. For the isomeric imidazo[1,2-a]pyrazine system, magnesiation or zincation at the C3 position, followed by iodolysis, provides a direct route to the 3-iodo derivative in high yield. rsc.org This suggests a highly plausible and efficient pathway for the synthesis of the title compound, 3-Iodoimidazo[1,5-a]pyrazine, from its parent heterocycle.

Below is a table summarizing a representative reaction for the C3-iodination of the related 6-chloroimidazo[1,2-a]pyrazine (B1590719) scaffold, which serves as a model for the synthesis of this compound.

Starting MaterialReagentsConditionsProductYieldReference
6-chloroimidazo[1,2-a]pyrazine1) TMPMgCl·LiCl 2) I₂THF, -60 °C, 30 min6-chloro-3-iodoimidazo[1,2-a]pyrazine78% rsc.org
Palladium-Catalyzed Cyclizations and Cross-Couplings

Palladium catalysis is a cornerstone in the synthesis and functionalization of heterocyclic compounds. While direct palladium-catalyzed cyclizations to form the imidazo[1,5-a]pyrazine ring are less common, palladium-catalyzed cross-coupling reactions are pivotal for creating diverse derivatives starting from a halogenated core, such as this compound.

A common synthetic logic involves the initial construction of the heterocyclic ring, followed by halogenation, and subsequent palladium-catalyzed cross-coupling to introduce a wide array of substituents. For the closely related imidazo[1,5-a]pyridine system, a synthetic pathway has been demonstrated that involves cyclization, iodination, and then a palladium-catalyzed cross-coupling phosphination reaction to yield functionalized ligands. rsc.org This highlights the utility of the "iodide handle" for further molecular elaboration. The versatility of this approach allows for the introduction of aryl, alkyl, and other functional groups at the C-3 position, making it a powerful tool for generating libraries of derivatives.

Table 1: Examples of Palladium-Catalyzed Reactions on Related Iodo-Heterocycles

Reaction TypeIodo-SubstrateCoupling PartnerCatalyst/LigandKey FeatureReference
Phosphination3-Iodo-1-aryl-imidazo[1,5-a]pyridineHP(t-Bu)2Pd(OAc)2 / XantphosSynthesis of phosphine (B1218219) ligands rsc.org
Stille Coupling8-Iodopyrazolo[1,5-a]-1,3,5-triazine(Tributylstannyl)thiophenePd(PPh3)4Introduction of heteroaryl groups researchgate.net
Copper-Mediated Assembly Strategies

Copper-mediated and -catalyzed reactions offer efficient and cost-effective methods for the assembly of imidazo-fused heterocycles. These strategies often involve oxidative C-N bond formation and multicomponent reactions.

One notable approach for the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines, a structurally analogous system, utilizes a copper(II)-catalyzed tandem reaction between a pyridine (B92270) ketone and a benzylamine. rsc.org This process proceeds through an efficient condensation-amination-oxidative dehydrogenation sequence using air as a clean oxidant. rsc.org The use of a heterogeneous copper-based metal-organic framework (Cu-MOF-74) has also been reported as a recyclable and efficient catalyst for this transformation. rsc.org Furthermore, copper(I) catalysis enables the direct transannulation of N-heteroaryl ketones with alkylamines, providing rapid access to multifunctional imidazo[1,5-a]pyridines using oxygen as the sole oxidant. organic-chemistry.orgnih.gov These copper-based methodologies are attractive for their operational simplicity and tolerance of various functional groups, providing a strong foundation for the synthesis of the core imidazo[1,5-a]pyrazine ring system.

Iron-Catalyzed C-H Amination Routes

Iron catalysis has emerged as a sustainable and economical alternative to precious metal catalysis. An efficient iron-catalyzed intramolecular C-H amination has been developed for the construction of various imidazole-fused ring systems, including imidazo[1,5-a]pyrazines. organic-chemistry.org This method is notable for its use of an earth-abundant metal catalyst and for being environmentally benign, with water as the only byproduct. organic-chemistry.org The reaction proceeds in anisole, which is considered a green solvent, further enhancing the method's appeal from a sustainability perspective. organic-chemistry.org This direct C-H functionalization approach represents a highly atom-economical route to the imidazo[1,5-a]pyrazine scaffold.

Metal-Free and Green Chemistry Approaches to Imidazo[1,5-a]pyrazines

Growing emphasis on sustainable chemistry has spurred the development of metal-free and green synthetic methods. These approaches aim to reduce waste, avoid toxic metals, and improve energy efficiency.

Iodine itself can serve as a powerful catalyst or mediator in the synthesis of heterocyclic compounds, offering a metal-free alternative. For instance, an iodine-catalyzed three-component condensation of an aminopyrazine, an aryl aldehyde, and an isocyanide provides a straightforward, one-pot synthesis of imidazo[1,2-a]pyrazine derivatives. nih.govrsc.orgrsc.org This method is valued for its low cost, ready availability of the catalyst, and benign nature. nih.govrsc.org Similarly, an iodine-mediated decarboxylative cyclization has been developed for the synthesis of imidazo[1,5-a]quinolines under metal-free conditions. rsc.org These multicomponent reactions (MCRs) are inherently efficient and align with the principles of green chemistry by minimizing steps and maximizing atom economy. rsc.org

Table 2: Green Chemistry Approaches to Imidazo-Fused Heterocycles

MethodologyCore ScaffoldKey Reagents/CatalystGreen FeaturesReference
Three-Component CondensationImidazo[1,2-a]pyrazineIodine (catalyst), IsocyanideMetal-free, One-pot, Atom economy nih.govrsc.org
Decarboxylative CyclizationImidazo[1,5-a]quinolineIodine (mediator)Metal-free rsc.org
Intramolecular C-H AminationImidazo[1,5-a]pyrazineIron catalystEarth-abundant metal, Water byproduct organic-chemistry.org

Novel Synthetic Protocols for Diverse Imidazo[1,5-a]pyrazine Scaffolds

The demand for structurally diverse compound libraries has driven the invention of novel synthetic protocols. Multicomponent reactions (MCRs) are particularly powerful in this regard, as they allow for the rapid assembly of complex molecules from simple starting materials in a single step.

One innovative two-step approach to imidazo[1,5-a]pyrazines involves an initial three-component reaction of a propargyl amine, a 1,2-diaza-1,3-diene, and an isothiocyanate. nih.gov The resulting functionalized 2-thiohydantoin undergoes a subsequent regioselective base-promoted cyclization to furnish the final thiohydantoin-fused tetrahydropyrazine, which is a precursor to the imidazo[1,5-a]pyrazine core. nih.gov Another novel protocol assembles highly substituted imidazo[1,5-a]pyrazine derivatives through a sequence combining a three-component reaction (diaminomaleonitrile, ketones, and isocyanides) with a subsequent two-component reaction involving isocyanates or isothiocyanates. nih.gov These methods provide access to unique and complex scaffolds that would be difficult to obtain through traditional synthetic routes.

Regioselective Introduction of the Iodine Atom at C-3

The introduction of an iodine atom at the C-3 position of the pre-formed imidazo[1,5-a]pyrazine ring is a critical step in the synthesis of the target compound. This transformation is typically achieved through electrophilic substitution, leveraging the inherent electronic properties of the heterocyclic system.

Electrophilic Iodination Strategies

The imidazo[1,5-a]pyrazine ring system is an electron-rich heterocycle, with the C-3 position being particularly susceptible to electrophilic attack. This reactivity allows for the direct and regioselective introduction of an iodine atom using various electrophilic iodinating agents.

Common reagents for this purpose include N-Iodosuccinimide (NIS), which is a mild and effective source of electrophilic iodine. The reaction mechanism involves the attack of the electron-rich C-3 carbon on the iodine atom of the reagent. This strategy has been successfully applied to a wide range of electron-rich heterocycles. For the related imidazo[1,2-a]pyridine (B132010) scaffold, a metal-free and environmentally friendly method for regioselective iodination at the C-3 position has been developed using tert-Butyl hydroperoxide as an oxidant in the presence of an iodine source. acs.org Another efficient method for the C-3 halogenation of pyrazolo[1,5-a]pyrimidines employs potassium halide salts in combination with a hypervalent iodine(III) reagent, which facilitates the reaction under mild, aqueous conditions. nih.gov These precedents strongly suggest that the direct iodination of an imidazo[1,5-a]pyrazine core at C-3 is a feasible and efficient process. Indeed, synthetic routes toward functionalized imidazo[1,5-a]pyridine ligands explicitly include an iodination step following the initial cyclization to form the heterocyclic core. rsc.org

Table 3: Representative Electrophilic Iodination Methods for N-Heterocycles

SubstrateIodinating SystemKey ConditionsPosition of IodinationReference
Imidazo[1,2-a]pyridineI2 / TBHPUltrasound-assisted, Metal-freeC-3 acs.org
Pyrazolo[1,5-a]pyrimidine (B1248293)KI / PIDAAqueous, Room temperatureC-3 nih.gov
Imidazo[1,5-a]pyridineN-Iodosuccinimide (NIS)Standard electrophilic conditions(Implied for functionalization) rsc.org

Post-Cyclization Halogenation Methods

The direct iodination of a pre-formed imidazo[1,5-a]pyrazine ring system represents a straightforward approach to accessing this compound. This method involves the treatment of the parent heterocycle with an electrophilic iodine source. While specific literature on the post-cyclization iodination of imidazo[1,5-a]pyrazine is limited, general knowledge of heterocyclic chemistry suggests that reagents such as N-iodosuccinimide (NIS) or molecular iodine in the presence of a base could be effective. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich nature of the imidazole ring directs the incoming electrophile to the C-3 position. The choice of solvent and reaction conditions, such as temperature, can be crucial in optimizing the yield and minimizing the formation of side products.

A study on the related imidazo[1,2-a]pyridine system demonstrated a metal-free and environmentally friendly method for regioselective iodination at the C-3 position using molecular iodine and tert-butyl hydroperoxide (TBHP) under ultrasound irradiation. This suggests that similar conditions could potentially be applied to the imidazo[1,5-a]pyrazine core.

Table 1: Potential Reagents for Post-Cyclization Iodination

ReagentPotential Advantages
N-Iodosuccinimide (NIS)Mild and selective iodinating agent.
Molecular Iodine (I₂)Readily available and cost-effective.
Iodine Monochloride (ICl)Highly reactive iodinating agent.

Tandem or One-Pot Iodination during Core Formation

While specific examples for the tandem iodination of the imidazo[1,5-a]pyrazine system are not extensively documented, related heterocyclic systems offer insights into potential methodologies. For instance, an efficient iodine-catalyzed one-pot, three-component synthesis of imidazo[1,2-a]pyrazines has been reported. This reaction proceeds via a cycloaddition of an in-situ generated product from an aryl aldehyde and 2-aminopyrazine with tert-butyl isocyanide. Adapting such a methodology to include an iodinating agent in the reaction mixture could potentially lead to the direct formation of this compound derivatives.

Derivatization and Functionalization Strategies for this compound

The presence of the iodine atom at the C-3 position of the imidazo[1,5-a]pyrazine ring opens up a vast array of possibilities for further derivatization through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of various substituents, leading to the generation of diverse chemical libraries for biological screening.

Functionalization at Other Ring Positions (e.g., C-1, C-8)

While the C-3 position is activated for functionalization due to the iodo substituent, derivatization at other positions of the imidazo[1,5-a]pyrazine ring, such as C-1 and C-8, can also be achieved. This often requires separate synthetic strategies or the use of directing groups.

For the broader class of imidazo[1,5-a]pyrazines, functionalization strategies have been explored. For example, a series of C-5 substituted imidazo[1,5-a]pyrazine derivatives were synthesized and evaluated as potent c-Src inhibitors. Another study focused on the synthesis and evaluation of imidazo[1,5-a]pyrazines with dialkylamino side chains as corticotropin-releasing hormone receptor ligands. These examples, while not starting from the 3-iodo derivative, highlight the importance of substitution at various positions on the imidazo[1,5-a]pyrazine core for modulating biological activity.

Chiral Synthesis and Stereoselective Transformations

The introduction of chirality into the imidazo[1,5-a]pyrazine framework is of significant interest for the development of stereospecific therapeutic agents. This can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or the separation of enantiomers from a racemic mixture.

While the literature specifically detailing the chiral synthesis and stereoselective transformations of this compound is scarce, the principles of asymmetric synthesis can be applied. For instance, if a chiral center is introduced into a side chain attached to the imidazo[1,5-a]pyrazine core, stereoselective transformations can be employed to control the configuration of that center. Furthermore, the development of enantioselective methods for the synthesis of the imidazo[1,5-a]pyrazine ring itself would be a valuable contribution to the field.

Reactivity and Mechanistic Investigations of 3 Iodoimidazo 1,5 a Pyrazine

Reactivity Profiles of the Imidazo[1,5-a]pyrazine (B1201761) System

The imidazo[1,5-a]pyrazine nucleus is an electron-deficient heterocyclic system, a characteristic stemming from the presence of three nitrogen atoms. This generally deactivates the ring towards classical electrophilic aromatic substitution but simultaneously renders it more susceptible to nucleophilic attack, particularly when a good leaving group is present.

The imidazo[1,5-a]pyrazine system is generally resistant to electrophilic attack due to the electron-withdrawing nature of the pyrazine (B50134) ring and the bridgehead nitrogen. However, electrophilic substitution can occur under forcing conditions, with the regioselectivity being a subject of mechanistic interest. Theoretical and experimental studies on related systems, such as imidazo[1,2-a]pyrazine (B1224502), indicate that the five-membered imidazole (B134444) ring is more susceptible to electrophilic attack than the six-membered pyrazine ring. stackexchange.com For imidazo[1,2-a]pyrazines, electrophilic attack is heavily favored at the C-3 position, as this leads to a more stable cationic intermediate where the aromaticity of the six-membered ring is preserved. stackexchange.com

In the isomeric imidazo[1,5-a]pyrazine system, studies on substituted derivatives have shown that electrophilic substitution, such as halogenation or nitration, preferentially occurs at the C-1 position of the imidazole ring. thieme-connect.de For instance, the reaction of 3-methylimidazo[1,5-a]pyrazine (B150156) with N-chlorosuccinimide or N-bromosuccinimide yields the corresponding 1-halo-3-methyl derivative. thieme-connect.de Another key reaction in this class is metalation, where treatment with strong bases like lithium TMP or mixed Mg/Zn bases can lead to regioselective deprotonation at C-3 or C-5, followed by quenching with an electrophile. nih.govrsc.org The site of metalation can be directed by substituents already present on the ring. nih.gov

The electron-deficient character of the imidazo[1,5-a]pyrazine ring makes it a suitable substrate for nucleophilic aromatic substitution (SNAr), especially when activated by an appropriate leaving group at an electron-poor position. The iodine atom at the C-3 position of 3-iodoimidazo[1,5-a]pyrazine is susceptible to displacement by various nucleophiles. smolecule.com

Analogous heterocyclic systems, such as chloro-substituted imidazo[1,5-a]pyrimidines and smolecule.comresearchgate.nettriazolo[4,3-a]pyrazines, readily undergo nucleophilic substitution with primary and secondary amines, often in excellent yields and under mild conditions. nih.gov These reactions highlight the electrophilic nature of the carbon atoms in the pyrazine or pyrimidine (B1678525) portion of the fused systems. nih.govmdpi.com In some cases, the reactivity can be enhanced by converting a substituent into a better leaving group, such as a methyl sulfone, which can then be displaced by nucleophiles like sulfonamides. nih.gov This strategy has been effectively used to attach a variety of nucleophiles to the imidazo[1,2-a]pyrazine core. nih.gov

Transformations Involving the C-3 Iodine Atom

The iodine atom at the C-3 position is the most synthetically versatile handle on the this compound molecule. Its relatively weak carbon-iodine bond makes it an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, and iodo-substituted heterocycles are prime substrates for these transformations. nih.govrsc.org The C-I bond at the 3-position of the imidazo[1,5-a]pyrazine ring can be readily activated by a palladium(0) catalyst, initiating a catalytic cycle that allows for the introduction of diverse aryl, heteroaryl, and alkynyl groups. researchgate.netmdpi.com

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide. libretexts.org This reaction is highly effective for the arylation and heteroarylation of this compound. The general mechanism involves the oxidative addition of the C-I bond to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

While specific studies on this compound are not extensively documented, numerous reports on the Suzuki-Miyaura coupling of analogous 3-iodoimidazo[1,2-a]pyridines and 3-bromo-pyrazolo[1,5-a]pyrimidines provide a clear blueprint for its expected reactivity. nih.govrsc.org These reactions typically employ catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands, and a base such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ in solvents like DME, THF, or dioxane. researchgate.net The reaction generally proceeds with high efficiency for a wide range of aryl and heteroaryl boronic acids. rsc.org

Table 1: Representative Suzuki-Miyaura Coupling of this compound with Various Boronic Acids (Based on Analogous Systems)

Boronic Acid PartnerCatalyst SystemBaseSolventExpected Product
Phenylboronic acidPd(PPh₃)₄Na₂CO₃DME3-Phenylimidazo[1,5-a]pyrazine
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O3-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine
Thiophen-2-ylboronic acidPd(OAc)₂ / SPhosCs₂CO₃Toluene3-(Thiophen-2-yl)imidazo[1,5-a]pyrazine
Pyridin-3-ylboronic acidPd(PPh₃)₄Ba(OH)₂DME/H₂O3-(Pyridin-3-yl)imidazo[1,5-a]pyrazine
4-Fluorophenylboronic acidXPhosPdG2 / XPhosK₃PO₄THF3-(4-Fluorophenyl)imidazo[1,5-a]pyrazine

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper(I) co-catalyst. wikipedia.orgnih.gov This reaction is an invaluable method for introducing alkynyl functionalities onto the imidazo[1,5-a]pyrazine core at the C-3 position, creating precursors for more complex structures or molecules with desirable electronic properties.

The reaction is highly efficient for iodo-substituted heterocycles. A study on the closely related 3-aryl-1-iodoimidazo[1,5-a]pyridines demonstrated that Sonogashira coupling with various terminal alkynes proceeds in good to excellent yields using a Pd(PPh₃)₂Cl₂/CuI catalyst system in triethylamine. acs.org This provides a reliable protocol for the alkynylation of this compound. The mild reaction conditions are tolerant of a wide range of functional groups on the alkyne coupling partner. nih.gov

Table 2: Representative Sonogashira Coupling of this compound with Terminal Alkynes (Based on Analogous Systems)

Alkyne PartnerCatalyst SystemSolvent/BaseConditionsExpected Product
PhenylacetylenePd(PPh₃)₂Cl₂ / CuITriethylamine80 °C, 12 h3-(Phenylethynyl)imidazo[1,5-a]pyrazine
EthynyltrimethylsilanePd(PPh₃)₂Cl₂ / CuITriethylamine80 °C, 12 h3-((Trimethylsilyl)ethynyl)imidazo[1,5-a]pyrazine
1-HeptynePd(PPh₃)₂Cl₂ / CuITriethylamine80 °C, 12 h3-(Hept-1-yn-1-yl)imidazo[1,5-a]pyrazine
3-EthynylpyridinePd(PPh₃)₂Cl₂ / CuITriethylamine80 °C, 12 h3-(Pyridin-3-ylethynyl)imidazo[1,5-a]pyrazine
Propargyl alcoholPd(PPh₃)₂Cl₂ / CuITriethylamine80 °C, 12 h3-(Imidazo[1,5-a]pyrazin-3-yl)prop-2-yn-1-ol

Palladium-Catalyzed Cross-Coupling Reactions

Other Cross-Coupling Methodologies (e.g., Negishi)

The Negishi coupling reaction, which pairs organic halides with organozinc compounds, is a powerful tool for forming carbon-carbon bonds. wikipedia.org This reaction is catalyzed by nickel or palladium complexes and demonstrates broad functional group tolerance. wikipedia.orgnih.gov While specific examples of Negishi coupling with this compound are not extensively detailed in the provided search results, the general utility of this reaction for coupling sp², sp³, and sp hybridized carbons makes it a highly relevant and potential methodology for the functionalization of this scaffold. wikipedia.org The reaction typically proceeds with high yields and can be applied to complex synthetic intermediates. wikipedia.org

For instance, the general mechanism of a Negishi coupling involves the reaction of an organic halide (R-X) with an organozinc reagent (R'-ZnX') in the presence of a palladium or nickel catalyst to yield the coupled product (R-R'). wikipedia.org

Table 1: Key Features of Negishi Coupling

FeatureDescription
Reactants Organic halide (or triflate) and an organozinc compound. wikipedia.org
Catalyst Typically a Palladium(0) or Nickel(0) species. wikipedia.org
Bond Formed Carbon-Carbon (C-C). wikipedia.org
Scope Couples sp³, sp², and sp carbon centers. wikipedia.org
Advantages High functional group tolerance and good yields. wikipedia.orgnih.gov

Other Metal-Mediated C-I Bond Transformations

Beyond traditional cross-coupling reactions, the C-I bond in iodo-substituted imidazo[1,5-a]pyridines and related heterocycles can undergo various other metal-mediated transformations. For example, Sonogashira and Heck reactions have been successfully applied to 1-iodo-3-arylimidazo[1,5-a]pyridines to introduce alkynyl and alkenyl groups, respectively. researchgate.net These reactions highlight the versatility of the C-I bond as a handle for introducing unsaturation into the heterocyclic core. researchgate.net

A study on 3-iodoimidazo[1,2-a]pyridines demonstrated that the C-I bond could be regioselectively converted to a C-C bond using a Pd(PPh₃)₄ catalyst. acs.org This suggests that similar transformations are feasible for the this compound isomer.

Direct C-H Activation and Metalation for Subsequent Functionalization

Direct C-H activation has emerged as a powerful strategy for the functionalization of heterocyclic compounds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. scielo.brsnnu.edu.cn In the context of imidazo[1,5-a]pyridines, which are structurally related to imidazo[1,5-a]pyrazines, direct C-H arylation has been achieved at various positions. nih.govresearchgate.net

Metalation, often using lithium or magnesium reagents, is another key strategy for activating C-H bonds. umich.edu For imidazo[1,2-a]pyrazine, a related scaffold, regioselective metalation at the C3 position has been achieved using TMPMgCl·LiCl, followed by quenching with an electrophile like iodine to introduce a functional group. rsc.org This two-step process of metalation followed by functionalization provides a powerful route to substituted imidazo[1,5-a]pyrazines.

A plausible mechanism for direct C-H arylation often involves the coordination of a palladium catalyst to the heterocycle, followed by C-H bond cleavage to form a cyclometalated intermediate. scielo.brsnnu.edu.cnmdpi.com This intermediate then reacts with an aryl halide through oxidative addition and subsequent reductive elimination to yield the arylated product and regenerate the active catalyst. mdpi.com

Mechanistic Elucidation of Key Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and controlling the regioselectivity of the functionalization of the this compound core.

Proposed Reaction Mechanisms for Core Synthesis

The synthesis of the imidazo[1,5-a]pyrazine core itself can be achieved through various routes. One common method involves the reaction of 2-picolylamine with different aldehydes in the presence of an oxidant like selenium dioxide. researchgate.net Another approach is the copper(I)-catalyzed transannulation of N-heteroaryl aldehydes or ketones with alkylamines, where molecular oxygen serves as the oxidant. researchgate.netbeilstein-journals.org This latter method proceeds via a proposed radical pathway involving intramolecular C(sp³)-H amination. beilstein-journals.org

A plausible mechanism for the copper-catalyzed synthesis involves the formation of an imine intermediate, which then undergoes oxidation and intramolecular cyclization to form the fused heterocyclic system. beilstein-journals.org

Mechanistic Aspects of C-I Bond Activation and Functionalization

The activation of the C-I bond in this compound is a critical step in its functionalization. In palladium-catalyzed cross-coupling reactions, the generally accepted mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species to form a Pd(II) intermediate. This is followed by transmetalation with the organometallic coupling partner (e.g., organozinc in Negishi coupling) and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. wikipedia.org

Computational studies on related systems have provided insights into the energetics of these steps, helping to explain the observed reactivity and selectivity. nih.gov For instance, density functional theory (DFT) calculations can be used to model the transition states of the oxidative addition and reductive elimination steps. nih.gov

Role of Catalysts and Reaction Conditions in Regioselectivity

The choice of catalyst, ligands, base, and solvent plays a pivotal role in determining the regioselectivity of functionalization reactions on the imidazo[1,5-a]pyrazine scaffold. nih.govmdpi.com For instance, in the direct arylation of pyrazolo[1,5-a]pyrimidines, the use of a phosphine-containing palladium catalyst favored arylation at the C7 position, while a phosphine-free protocol led to C3 arylation. mdpi.com

In the synthesis of iodoimidazo[1,2-a]pyridines, a copper catalyst was used to switch the regioselectivity between the 2- and 3-positions by using either alkenes or alkynes as coupling partners. researchgate.net The reaction conditions, including the choice of oxidant, can also dramatically influence the outcome. For example, in the iodination of imidazo[1,2-a]pyridines, tert-butyl hydroperoxide (TBHP) can be used as an effective oxidant in a metal-free system. acs.org

Table 2: Factors Influencing Regioselectivity

FactorInfluence on Reaction OutcomeExample System
Catalyst/Ligand Directs the reaction to a specific position on the heterocyclic core.Pd catalyst with/without phosphine ligand in pyrazolo[1,5-a]pyrimidine (B1248293) arylation. mdpi.com
Coupling Partner Can determine the site of functionalization.Alkene vs. alkyne in copper-catalyzed iodoimidazo[1,2-a]pyridine synthesis. researchgate.net
Oxidant Can enable metal-free reactions and influence selectivity.TBHP in the iodination of imidazo[1,2-a]pyridines. acs.org
Reaction Temperature Can affect the rate and selectivity of the reaction.Higher temperatures may be required for less reactive substrates. researchgate.net

Advanced Research Applications and Prospects of Imidazo 1,5 a Pyrazine Scaffolds

Application in Medicinal Chemistry Research and Scaffold Design

The strategic importance of the imidazo[1,5-a]pyrazine (B1201761) scaffold, particularly derivatives accessible from 3-iodoimidazo[1,5-a]pyrazine, is evident in its widespread application across various facets of drug discovery and chemical biology research. Its favorable physicochemical properties and structural rigidity make it an ideal starting point for developing highly specific and potent bioactive compounds.

The imidazo[1,5-a]pyrazine nucleus is considered a "privileged pharmacophore," a molecular framework that is capable of binding to multiple, distinct biological targets. This versatility has led to its incorporation into a variety of compounds designed to interact with different classes of proteins. For instance, this scaffold has been successfully employed in the development of potent inhibitors for enzymes like Activated CDC42 kinase 1 (ACK1), Bruton's tyrosine kinase (BTK), and the proto-oncogene tyrosine-protein kinase Src (c-Src). nih.govnih.govnih.gov Furthermore, its structural features have been leveraged to create specific ligands for G-protein coupled receptors, such as the corticotropin-releasing hormone (CRH) receptor. nih.gov The utility of this compound as a key intermediate is critical in this context, as it allows for the systematic introduction of various substituents, enabling the fine-tuning of activity and selectivity for each specific biological target.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity, and the imidazo[1,5-a]pyrazine scaffold is frequently subjected to such analyses. The 3-iodo derivative is an ideal starting point for these investigations. For example, in the pursuit of c-Src inhibitors for treating acute ischemic stroke, a series of C-5 substituted imidazo[1,5-a]pyrazine derivatives were synthesized and evaluated to establish a clear SAR. nih.gov Similarly, the development of CRH receptor ligands involved extensive SAR studies focused on optimizing the dialkylamino side chain attached to the core scaffold. nih.gov In the development of reversible BTK inhibitors, SAR exploration at the 3-position of the imidazo[1,5-a]pyrazine core led to the discovery that a morpholine (B109124) group was an optimal pharmacophore for enhancing potency and selectivity. osti.gov These studies underscore how the ability to readily modify the scaffold at specific positions, often beginning with a halogenated precursor like this compound, is crucial for systematic optimization.

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel, patentable core structures (chemotypes) with improved properties while retaining the desired biological activity of a known lead compound. mdpi.comrsc.org The imidazo[1,5-a]pyrazine framework can be both the result of and the starting point for such strategies. Researchers may arrive at this scaffold by replacing a different heterocyclic system in a known active molecule to improve metabolic stability or other pharmacokinetic parameters. acs.orgnih.gov Conversely, the this compound intermediate can be used to "hop" to new scaffolds by employing coupling reactions that introduce entirely new ring systems, fundamentally altering the core structure while aiming to preserve key pharmacophoric features. nih.gov This approach is facilitated by computational methods that assess 3D shape and electrostatic similarity to guide the design of new core structures. acs.orgnih.gov

The imidazo[1,5-a]pyrazine scaffold has proven to be a highly effective framework for the design of specific enzyme inhibitors, which serve as valuable research tools for probing biological pathways. The 3-iodo-substituted variant is instrumental in synthesizing libraries of these inhibitors for screening. Notable examples include:

ACK1 Inhibitors: A medicinal chemistry program initiated through virtual screening identified novel imidazo[1,5-a]pyrazine-derived inhibitors of ACK1. Subsequent optimization led to potent and orally bioavailable compounds. nih.gov

c-Src Kinase Inhibitors: Derivatives of imidazo[1,5-a]pyrazine have been synthesized and shown to possess inhibitory activity against c-Src kinase, with potential applications as agents for the treatment of acute ischemic stroke. nih.govsemanticscholar.org

Bruton's Tyrosine Kinase (BTK) Inhibitors: A series of 8-amino-imidazo[1,5-a]pyrazines were developed as potent and highly selective reversible inhibitors of BTK. nih.gov X-ray crystallography revealed that selectivity is achieved through specific hydrogen bonds and hydrophobic interactions within the kinase domain. nih.gov Further exploration at the 3-position led to compounds with excellent potency and improved pharmacokinetic profiles. osti.gov

Target EnzymeLead Compound SeriesKey Findings
ACK1 Imidazo[1,5-a]pyrazine derivativesIdentified via virtual screening; optimized for potency and oral bioavailability. nih.gov
c-Src Kinase C-5 substituted imidazo[1,5-a]pyrazinesShowed neuroprotective efficacy in in vivo rat models. nih.gov
BTK 8-Amino-imidazo[1,5-a]pyrazinesPotent, reversible inhibitors with excellent kinase selectivity; efficacy demonstrated in a rat arthritis model. nih.gov

Beyond enzymes, the imidazo[1,5-a]pyrazine scaffold is well-suited for creating ligands that target cell surface receptors. These ligands are indispensable as research tools for characterizing receptor function and distribution. A key example is the development of a novel series of imidazo[1,5-a]pyrazines as antagonists for the corticotropin-releasing hormone (CRH) receptor. nih.gov SAR studies on this series allowed for the optimization of binding affinity. nih.gov In another research effort, the related imidazo[1,2-a]pyrazine (B1224502) core was used to develop selective negative modulators of the AMPA receptor associated with the TARP γ-8 auxiliary subunit. nih.gov The synthetic accessibility provided by precursors like this compound is vital for generating the diverse chemical matter needed to explore and optimize these receptor interactions.

Receptor TargetScaffold ClassRole/Application
Corticotropin-Releasing Hormone (CRH) Receptor Imidazo[1,5-a]pyrazinesDevelopment of receptor antagonists; SAR studies focused on side-chain optimization. nih.gov
AMPA Receptor (with TARP γ-8) Imidazo[1,2-a]pyrazinesDiscovery of selective negative allosteric modulators. nih.gov

Computational methods are integral to modern drug discovery, and the imidazo[1,5-a]pyrazine scaffold is frequently utilized in these approaches. The defined, rigid structure of the core makes it ideal for in silico techniques.

Virtual Screening: This technique was instrumental in the discovery of the initial hit for a series of imidazo[1,5-a]pyrazine-based ACK1 inhibitors, demonstrating how computational screening of large compound libraries can identify promising starting points for a medicinal chemistry program. nih.gov Collaborative virtual screening efforts have also been used to explore and expand hit series for other targets. nih.govresearchgate.net

3D-QSAR and Pharmacophore Modeling: For BTK inhibitors, computational studies involving 3D-Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling have been conducted on imidazo[1,5-a]pyrazine derivatives. benthamscience.com These models help to identify the key chemical features required for potent inhibition and can guide the design of new, more effective compounds. benthamscience.com The resulting pharmacophore models can then be used to screen virtual databases for novel molecules with the potential for high activity. benthamscience.com

These computational strategies, often starting with a core structure like imidazo[1,5-a]pyrazine, accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success. rsc.org

Applications in Material Science and Optoelectronics Research

The unique photophysical properties of imidazo[1,5-a]pyrazine scaffolds make them promising candidates for the development of novel materials with applications in optoelectronics. Their inherent fluorescence, coupled with the tunability of their electronic properties through chemical modification, opens avenues for creating sophisticated probes, sensors, and components for electronic devices.

Imidazo[1,5-a]pyridine (B1214698) derivatives, which share a similar bicyclic aromatic structure with imidazo[1,5-a]pyrazines, are well-regarded for their use in developing emissive compounds. mdpi.com These scaffolds are characterized by their compact shape, emissive properties, and good photo and thermal stability. mdpi.com Research has demonstrated that imidazo[1,5-a]pyridine-based fluorophores can exhibit significant solvatochromic behavior, meaning their fluorescence properties are sensitive to the polarity of their environment. mdpi.com This characteristic is highly desirable for creating probes that can report on the local environment within complex systems like biological membranes. mdpi.com

For instance, a novel fluorescent probe based on an imidazo[1,5-α]pyridine derivative, IPY-SO2, was developed for the detection of sulfite (B76179) (SO32-). nih.gov This probe leverages an intramolecular charge transfer (ICT) process to achieve a "turn-on" fluorescence response with a large Stokes shift of 174 nm and a low detection limit of 70 nM. nih.gov The successful application of this probe for imaging sulfite in living cells and zebrafish underscores the potential of this class of compounds in biological sensing. nih.gov Similarly, another imidazo[1,5-α]pyridine-derived sensor, IPD-SFT, demonstrated a rapid and highly selective response to sulfite within 1 minute, with a detection limit of 50 nM, and was effective over a wide pH range. nih.gov

The synthesis of these fluorescent probes often involves straightforward, one-pot cyclization reactions, allowing for the easy introduction of various functional groups to fine-tune their photophysical properties. mdpi.com The insights gained from the development of imidazo[1,5-a]pyridine-based probes can be extrapolated to the imidazo[1,5-a]pyrazine system, suggesting that the latter could also serve as a versatile platform for creating novel dyes and probes for a range of applications.

The design of photoluminescent sensors for various analytes is a significant area of research where imidazo[1,5-a]pyrazine scaffolds hold promise. The ability to modify the structure of these compounds allows for the creation of specific binding sites for target molecules or ions, leading to a measurable change in their fluorescence upon binding.

Imidazo[1,5-a]pyridinium ions have been identified as highly emissive and water-soluble fluorophores that can act as pH sensors. nih.gov These compounds can be synthesized through an efficient three-component coupling reaction, and their emission properties are profoundly influenced by synthetic modifications to the heterocyclic core. nih.gov Notably, different structural isomers of these functionalized ions were found to exhibit distinct de-excitation pathways, resulting in either a "turn-on" fluorescence or a ratiometric response to changes in pH. nih.gov

Furthermore, a fused imidazo[1,2-a]pyridine-based fluorescent sensor was designed for the selective detection of Fe3+ and Hg2+ ions in aqueous media and living cells. nih.gov This sensor exhibited a "turn-on" response for Fe3+ and a "turn-off" response for Hg2+, with low detection limits of 4.0 ppb and 1.0 ppb, respectively. nih.gov The development of such sensors highlights the potential of related heterocyclic systems, including imidazo[1,5-a]pyrazines, for environmental and biological monitoring. The modular nature of these scaffolds allows for the rational design of sensors for a wide array of analytes.

The favorable luminescent properties of imidazo[1,5-a]pyrazine derivatives suggest their potential for use in optoelectronic devices and advanced imaging applications. rsc.org The development of organic light-emitting diodes (OLEDs), for example, relies on materials that can efficiently convert electrical energy into light. The high quantum yields and tunable emission spectra of imidazo[1,5-a]pyridine derivatives make them attractive candidates for use as emitters in OLEDs. researchgate.net

In the realm of bioimaging, the ability of these fluorophores to function in biological environments is crucial. The successful application of imidazo[1,5-a]pyridine-based probes for imaging ions and small molecules in living cells demonstrates their biocompatibility and utility in cellular microscopy. nih.govnih.gov Their large Stokes shifts are particularly advantageous in imaging, as this property helps to minimize self-quenching and reduces background interference, leading to clearer images. nih.gov

Moreover, the synthesis of N-heterocyclic olefins (NHOs) based on an imidazo[1,5-a]pyridine scaffold has been reported. nih.gov These compounds can undergo low-potential oxidation to produce fluorescent radical cations, which expands their applicability into the field of open-shell organic materials for optoelectronics. nih.gov The structural and electronic versatility of the imidazo[1,5-a]pyrazine core suggests that it could be similarly employed to create novel materials for advanced optoelectronic and imaging technologies.

Application AreaKey Features of Imidazo[1,5-a]pyridine AnaloguesPotential for Imidazo[1,5-a]pyrazines
Fluorescent Probes Solvatochromism, Large Stokes Shifts, High SensitivitySimilar photophysical properties are expected, allowing for the development of probes for various analytes.
Photoluminescent Sensors Tunable Emission, Specific Analyte Recognition (e.g., pH, metal ions)The nitrogen-rich core could be functionalized to create sensors for a wide range of chemical species.
Optoelectronics & Imaging High Quantum Yields, Photostability, BiocompatibilityPotential use as emitters in OLEDs and as fluorescent labels for biological imaging.

Catalytic Applications of Imidazo[1,5-a]pyrazine Derivatives

Beyond their optical properties, imidazo[1,5-a]pyrazine scaffolds are also being explored for their potential in catalysis, primarily as precursors to N-heterocyclic carbene (NHC) ligands.

N-Heterocyclic carbenes are a class of stable carbenes that have become ubiquitous as ligands in organometallic chemistry and catalysis due to their strong σ-donating properties. The imidazo[1,5-a]pyridine skeleton has proven to be a versatile platform for the generation of new types of stable NHCs. researchgate.net

An efficient, single-step, three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde (B43269) has been developed to produce imidazo[1,5-a]pyridinium ions in high yields under mild conditions. nih.govorganic-chemistry.org These pyridinium (B92312) salts serve as direct precursors to NHCs. nih.govorganic-chemistry.org This synthetic route allows for the incorporation of diverse functionalities and chiral substituents, enabling the creation of a wide array of NHC ligands with tunable steric and electronic properties. organic-chemistry.org The ability to synthesize unsymmetrical and multidentate NHC ligands is particularly valuable for developing catalysts with enhanced activity and selectivity. organic-chemistry.orgresearchgate.net Given the structural similarities, it is highly probable that analogous synthetic strategies could be applied to imidazo[1,5-a]pyrazines to generate a new class of NHC ligands.

The NHC ligands derived from imidazo[1,5-a]pyridine precursors have been successfully incorporated into metal complexes to form novel homogeneous catalysts. For example, Rh(I) mono- and bis-carbene complexes have been synthesized and characterized, demonstrating the viability of these ligands in coordination chemistry. researchgate.net The strong coordination of these NHC ligands to metal centers can lead to robust and efficient catalysts for a variety of organic transformations.

Computational and Theoretical Investigations

Computational and theoretical chemistry have emerged as indispensable tools in the study and development of novel heterocyclic compounds, including the imidazo[1,5-a]pyrazine scaffold. These in silico methods provide profound insights into molecular properties and interaction dynamics, guiding the rational design of molecules with desired activities. For the this compound core and its analogs, computational approaches are pivotal in elucidating structural characteristics, predicting biological activity, and understanding potential target interactions and chemical reactivity.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the imidazo[1,5-a]pyrazine scaffold, DFT calculations are instrumental in determining fundamental structural and electronic properties that govern its behavior.

Researchers utilize DFT to optimize molecular geometries, obtaining precise information on bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional understanding of the molecule's stable conformation. Furthermore, DFT is employed to explore the electronic landscape of the molecule. Key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter, serving as an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

For derivatives of the related imidazo[1,2-a]pyrazine scaffold, quantum chemical investigations have been performed to explore their optical and electronic properties. scispace.comresearchgate.net By introducing different electron-donating or electron-withdrawing groups, researchers can modulate the HOMO and LUMO energy levels to tune the material's properties for applications like organic solar cells. scispace.comresearchgate.net The introduction of a halogen atom, such as iodine at the C3-position of the imidazo[1,5-a]pyrazine ring, is expected to significantly influence the molecule's electronic properties, including its chemical potential and electrophilicity index, as seen in studies of other halogenated pyrazine (B50134) carboxamides. chemrxiv.org Natural Bond Orbital (NBO) analysis, another component of these studies, helps in understanding donor-acceptor interactions within the molecule. dergipark.org.tr

Property Investigated via DFT Significance Relevant Findings for Imidazo[1,5-a]pyrazine & Related Scaffolds
Molecular Geometry Provides optimized 3D structure, including bond lengths and angles.Calculations confirm the planar structure of the fused ring system.
HOMO-LUMO Energy Gap (ΔE) Indicates chemical reactivity and kinetic stability.The energy gap can be tuned by substituents to modify electronic properties for various applications. researchgate.netscispace.com
Molecular Electrostatic Potential (MEP) Maps charge distribution, identifying sites for electrophilic and nucleophilic attack.Helps predict reactive sites for chemical modifications.
Natural Bond Orbital (NBO) Analysis Details charge transfer and intramolecular donor-acceptor interactions.Elucidates the electronic stabilization within the molecule. dergipark.org.tr
Chemical Potential (µ) Measures the tendency of electrons to escape from a system.Halogen substitution can increase the chemical potential value. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. It is a valuable tool in drug design for predicting the activity of new molecules and optimizing lead compounds.

For derivatives of 8-amino-imidazo[1,5-a]pyrazine, 3D-QSAR studies have been successfully conducted to design potent inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell related malignancies and autoimmune diseases. scienceopen.comresearchgate.netjapsonline.com In these studies, Gaussian and field-based 3D-QSAR models were developed using docked poses of the compounds for alignment. scienceopen.comjapsonline.com

These models demonstrated strong statistical validity, indicating their predictive power. scienceopen.com For instance, one study reported a Gaussian-based model with a predictive correlation coefficient (q²) of 0.67 and a conventional correlation coefficient (r²) of 0.93. scienceopen.comresearchgate.netjapsonline.com The corresponding field-based model showed a q² of 0.60 and an r² of 0.92. scienceopen.comresearchgate.netjapsonline.com Contour map analysis derived from these models revealed that steric and hydrophobic interactions are significant contributors to the biological activity. scienceopen.comresearchgate.net Such insights are crucial for designing new imidazo[1,5-a]pyrazine derivatives with enhanced inhibitory activity by modifying substituents to optimize these favorable interactions.

QSAR Model Type Predictive Correlation Coefficient (q²) Conventional Correlation Coefficient (r²) Key Findings for Imidazo[1,5-a]pyrazine Derivatives
Gaussian-based 3D-QSAR 0.67 scienceopen.comjapsonline.com0.93 scienceopen.comjapsonline.comSteric and hydrophobic fields are major contributors to activity.
Field-based 3D-QSAR 0.60 scienceopen.comjapsonline.com0.92 scienceopen.comjapsonline.comElectrostatic and steric fields are key descriptors for predicting activity.
General 3D-QSAR 0.86830.983A robust model was developed to guide the design of novel BTK inhibitors. benthamdirect.com

Molecular Docking and Pharmacophore Generation for Target Interaction Prediction

Molecular docking and pharmacophore modeling are powerful computational methods used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein. These techniques are fundamental to structure-based drug design.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. For imidazo[1,5-a]pyrazine derivatives acting as BTK inhibitors, a five-point pharmacophore hypothesis, designated DPRRR_1, was generated. benthamdirect.com This model consists of one hydrogen bond donor, one positive ionic feature, and three aromatic ring features, providing a template for designing new molecules with the potential to bind to BTK. benthamdirect.com

Molecular docking simulations are then used to place a ligand into the binding site of a target protein and estimate its binding affinity. Studies on imidazo[1,5-a]pyrazine derivatives have shown that potent compounds achieve high docking scores, indicating strong binding affinity. benthamdirect.com For example, specific derivatives showed favorable docking scores of -8.567 and -7.465 against BTK. benthamdirect.com These docking studies reveal the specific binding mode, identifying key interactions such as hydrogen bonds and hydrophobic interactions with amino acid residues in the active site (e.g., Ser538 and Asp539 in BTK), which are crucial for achieving high potency and selectivity. researchgate.net Similar docking approaches have been applied to various pyrazine-based compounds to screen their efficacy against other targets. nih.govresearchgate.net

Compound Series Target Potent Compound Example Docking Score (kcal/mol) Key Interaction Features
Imidazo[1,5-a]pyrazine DerivativesBruton's tyrosine kinase (BTK)Compound 15-8.567 benthamdirect.comHydrogen bonding with hinge region; hydrophobic interactions. researchgate.netbenthamdirect.com
Imidazo[1,5-a]pyrazine DerivativesBruton's tyrosine kinase (BTK)Compound 27-7.465 benthamdirect.comInteraction with Ser538 and Asp539. researchgate.netbenthamdirect.com
Piperazine-tagged ImidazolesFms-like tyrosine kinase-3 (FLT3)Derivative 17-8.132Strong binding affinity and favorable hydrophobic interactions. researchgate.net

pKa and Basicity Determinations for Reactivity Prediction

The pKa value is a measure of the acidity or basicity of a compound and is a critical determinant of its chemical reactivity and pharmacokinetic properties. For nitrogen-containing heterocycles like imidazo[1,5-a]pyrazine, the basicity of the nitrogen atoms influences their ability to participate in chemical reactions, form salts, and interact with biological targets.

Computational methods can accurately predict pKa values, providing insight into which nitrogen atom is the most likely site of protonation. irb.hr This information is vital for predicting the regioselectivity of chemical reactions. For the related 6-chloroimidazo[1,2-a]pyrazine (B1590719) scaffold, DFT calculations of pKa values were used to rationalize the observed regioselectivity in metalation reactions. researchgate.net The calculations indicated significant differences in the acidity of protons at different positions, allowing for selective functionalization of the ring system. researchgate.net

The imidazo[1,5-a]pyrazine core contains multiple nitrogen atoms, each with a different electronic environment and, consequently, a different basicity. Predicting the most basic nitrogen center is crucial for understanding its behavior in both synthetic transformations and biological systems. The fusion of the imidazole (B134444) and pyrazine rings, along with the presence of substituents like the iodo group at C3, will modulate the basicity of the ring nitrogens compared to their parent heterocycles. These theoretical determinations are thus essential for predicting reaction outcomes and understanding how the molecule will behave in a physiological environment.

Compound/Scaffold Method Application Significance
6-chloroimidazo[1,2-a]pyrazineDFT CalculationPrediction of proton acidityRationalized the observed regioselectivity in magnesiation and zincation reactions. researchgate.net
Conjugated N-heterocyclesG4MP2 Gas Phase CalculationsIdentification of favored protonation sitesDetermines the most basic nitrogen atom, which is crucial for understanding reactivity. irb.hr
Aryl/heteroaryl-aminesExperimental pKa valuesComparison of cyclization ratesCorrelated amine basicity with the rate of intramolecular cyclization reactions.

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation (NMR, IR, MS, UV-Vis)

Spectroscopic methods are indispensable for the initial identification and structural verification of newly synthesized molecules. Each technique provides unique information about the compound's atomic connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for determining the carbon-hydrogen framework of organic molecules. For the imidazo[1,5-a]pyrazine (B1201761) scaffold, the chemical shifts and coupling constants of the protons on the bicyclic ring system are characteristic. The introduction of an iodine atom at the 3-position would be expected to induce notable changes in the chemical shifts of nearby protons and carbons due to its electronic effects. In related long-alkyl chain functionalized imidazo[1,5-a]pyridine (B1214698) derivatives, proton signals for the heterocyclic core are observed in the aromatic region of the spectrum, typically between δ 6.5 and 8.6 ppm, while carbon signals appear between δ 110 and 157 ppm. uninsubria.it

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For 3-iodoimidazo[1,5-a]pyrazine, the IR spectrum would be dominated by characteristic stretching and bending vibrations of the C-H, C=C, and C=N bonds within the aromatic heterocyclic system. The C-I bond also has a characteristic stretching frequency, though it appears in the far-infrared region and can be weak. In studies of related boron difluoride complexes with imidazo[1,5-a]pyridine ligands, the vibrational modes of the heterocyclic core are well-defined. uninsubria.it

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₄IN₃), the high-resolution mass spectrum (HRMS) would show a molecular ion peak corresponding to its exact mass (244.9504 g/mol ). The isotopic pattern of this peak would be highly characteristic due to the presence of iodine, which has one major isotope (¹²⁷I). Fragmentation patterns observed in the mass spectrum can provide further structural information.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule. Imidazo[1,5-a]pyridine derivatives typically exhibit absorption bands in the UV region, often between 280 nm and 380 nm. mdpi.com These absorptions are generally attributed to π→π* transitions within the conjugated heterocyclic system. The position and intensity of these bands can be influenced by substituents and the solvent environment. The introduction of an iodine atom may cause a slight bathochromic (red) shift in the absorption maxima.

Table 1: Expected Spectroscopic Data for this compound based on Analogous Compounds

Technique Expected Observations
¹H NMR Signals in the aromatic region (δ 7.0-9.0 ppm) characteristic of the imidazo[1,5-a]pyrazine ring system.
¹³C NMR Resonances in the aromatic region (δ 110-150 ppm), with the C-I carbon shifted to a higher field.
IR (cm⁻¹) Peaks corresponding to aromatic C-H, C=N, and C=C stretching and bending vibrations.
MS (HRMS) Molecular ion peak [M+H]⁺ at m/z ≈ 245.9582, confirming the elemental formula C₆H₅IN₃⁺.
UV-Vis (nm) Absorption maxima in the UV region, likely between 280-380 nm, corresponding to π→π* transitions.

Advanced Characterization of Photophysical Properties (Fluorescence, Quantum Yields)

The imidazo[1,5-a]pyridine scaffold, an analogue of imidazo[1,5-a]pyrazine, is well-known for its fluorescent properties, making it a valuable core for developing emissive materials and probes. mdpi.comnih.gov These compounds often exhibit intense fluorescence, large Stokes shifts (the difference between the absorption and emission maxima), and quantum yields that are sensitive to their chemical environment and substitution pattern. uninsubria.itresearchgate.net

Fluorescence Spectroscopy: Upon excitation with UV light, many imidazo[1,5-a]pyridine derivatives emit light in the blue to green region of the visible spectrum (410–550 nm). uninsubria.itmdpi.com The emission wavelength is influenced by the electronic nature of substituents on the heterocyclic core. While specific data for this compound is scarce, studies on halogenated imidazo[1,5-a]pyridines show that the nature of the halogen can influence the luminescent properties. researchgate.net

Quantum Yield (ΦF): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. For imidazo[1,5-a]pyridine derivatives, quantum yields can be significant, with some examples reaching up to 64%. researchgate.net However, the introduction of a heavy atom like iodine can sometimes lead to quenching of fluorescence due to the promotion of intersystem crossing to the triplet state, which may decrease the quantum yield. For instance, in a study of 1-alkynyl-3-arylimidazo[1,5-a]pyridines, fluorescence quantum yields ranged from 0.08 to 0.26 in chloroform (B151607) solution. acs.org

Table 2: Photophysical Properties of Selected Imidazo[1,5-a]pyridine Analogs in Solution

Compound Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm) Stokes Shift (nm) Quantum Yield (ΦF) Reference
3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine ~384 463 79 0.19 mdpi.com
1-alkynyl-3-arylimidazo[1,5-a]pyridine derivative Not specified 458-560 Not specified 0.08–0.26 acs.org
Zinc Complex of a 1,3-substituted-imidazo[1,5-a]pyridine <415 410-450 Not specified Up to 0.33 mdpi.com

X-ray Crystallography for Solid-State Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions such as packing and hydrogen bonding.

Although a crystal structure for this compound has not been reported in the surveyed literature, X-ray crystallography has been successfully applied to numerous imidazo[1,5-a]pyridine derivatives. mdpi.com For this compound, an X-ray crystal structure would confirm the planarity of the fused bicyclic system and provide exact measurements for the C-I bond length and the geometry of the iodine substituent relative to the ring. Analysis of the crystal packing would reveal how the molecules arrange themselves in the solid state, which is crucial for understanding the properties of solid-state materials. The structural data from zinc complexes of 1,3-substituted-imidazo[1,5-a]pyridines, for example, have provided critical insights into the coordination geometry and how it influences the material's optical performance. mdpi.com

Future Perspectives and Emerging Research Directions

Exploration of Novel Reaction Pathways for 3-Iodoimidazo[1,5-a]pyrazine Synthesis

The development of efficient and regioselective synthetic routes to this compound is a primary focus of ongoing research. While direct iodination of the parent imidazo[1,5-a]pyrazine (B1201761) scaffold presents a straightforward approach, researchers are actively exploring more sophisticated and versatile methodologies.

One promising avenue involves the investigation of multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy. A potential MCR strategy for the synthesis of this compound could involve the condensation of a suitably substituted aminopyrazine, an aldehyde, an isocyanide, and an iodine source. This approach would allow for the rapid assembly of the core heterocyclic structure with concomitant introduction of the iodine moiety.

Furthermore, the exploration of transition-metal-catalyzed cross-coupling reactions is expected to yield novel synthetic pathways. For instance, a palladium- or copper-catalyzed cyclization of an appropriately functionalized pyrazine (B50134) precursor could provide access to the imidazo[1,5-a]pyrazine core, with subsequent iodination. Researchers are also investigating C-H activation strategies, which would enable the direct iodination of the C3 position of the imidazo[1,5-a]pyrazine ring system, thereby avoiding the need for pre-functionalized starting materials.

A two-step approach is also being considered, involving a three-component reaction to form functionalized 2-thiohydantoins, which then undergo a base-promoted cyclization to create thiohydantoin-fused tetrahydropyrazines. researchgate.net This method provides a pathway to novel imidazo[1,5-a]pyrazine scaffolds. researchgate.net

Development of Sustainable and Eco-Friendly Synthetic Methodologies

In line with the growing emphasis on green chemistry, the development of sustainable and environmentally benign methods for the synthesis of this compound is a critical research direction. A key focus is the use of iodine as a catalyst, which is a cost-effective and environmentally friendly option for synthesizing related imidazo[1,2-a]pyrazine (B1224502) derivatives. nih.gov This methodology has the potential to be adapted for the synthesis of this compound, offering good yields at room temperature with a simple workup procedure. nih.gov

The use of alternative energy sources, such as microwave irradiation and ultrasound, is also being explored to accelerate reaction times and reduce energy consumption. nih.gov Ultrasound-assisted synthesis, for example, has been successfully employed for the iodination of related imidazo[1,2-a]pyridines and could be a viable green approach for the synthesis of this compound. nih.gov

Furthermore, the development of solvent-free reaction conditions or the use of greener solvents, such as water or bio-based solvents, is a priority. The goal is to minimize the generation of hazardous waste and to develop synthetic protocols that are both economically and environmentally sustainable.

Advanced Functionalization Strategies for Complex Architectures

The iodine atom at the C3 position of this compound serves as a versatile handle for a wide range of post-synthetic modifications. This allows for the construction of complex molecular architectures with tailored properties. Advanced functionalization strategies are being explored to fully exploit the synthetic potential of this key intermediate.

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are expected to be instrumental in this regard. These reactions will enable the introduction of a diverse array of substituents at the C3 position, including aryl, heteroaryl, alkynyl, and amino groups. This will facilitate the creation of libraries of novel imidazo[1,5-a]pyrazine derivatives for screening in various applications.

Furthermore, the development of novel C-H functionalization methods will allow for the selective modification of other positions on the imidazo[1,5-a]pyrazine ring system. This will provide access to a wider range of structurally diverse compounds with potentially unique biological activities and material properties.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel molecules based on the this compound scaffold. AI and ML algorithms can be employed to predict the physicochemical properties, biological activities, and synthetic accessibility of virtual libraries of this compound derivatives. clockss.org

These computational tools can accelerate the identification of promising drug candidates by screening vast chemical spaces and prioritizing compounds for synthesis and experimental testing. nih.gov For instance, generative models can be used to design novel imidazo[1,5-a]pyrazine structures with desired properties, while predictive models can be used to assess their potential efficacy and safety. nih.gov This data-driven approach has the potential to significantly reduce the time and cost associated with drug discovery and materials development.

Expansion of Research Applications in Interdisciplinary Fields

The unique chemical properties of this compound make it a promising candidate for a wide range of applications in various interdisciplinary fields. The parent imidazo[1,5-a]pyrazine scaffold has already shown potential in medicinal chemistry. clockss.org

In the field of medicinal chemistry, derivatives of the related imidazo[1,2-a]pyrazine have been investigated as inhibitors of various kinases, including IKK1 and IKK2, which are involved in inflammatory diseases. nih.gov The structural similarities suggest that this compound and its derivatives could also exhibit interesting biological activities. For example, C-5 substituted imidazo[1,5-a]pyrazine derivatives have been studied as potent c-Src inhibitors for potential use in treating acute ischemic stroke. nih.gov

In materials science, the planar and electron-rich nature of the imidazo[1,5-a]pyrazine ring system suggests potential applications in organic electronics. By tuning the electronic properties through functionalization at the C3 position, it may be possible to develop novel organic semiconductors, light-emitting materials, and sensors. The related imidazo[1,5-a]pyridine (B1214698) scaffold has already attracted attention for its luminescent properties and applications in optoelectronic devices.

The versatility of this compound as a synthetic building block also opens up possibilities in the development of functional polymers, metal-organic frameworks (MOFs), and other advanced materials with tailored properties. nih.gov

Q & A

Q. What synthetic strategies are effective for introducing iodine at position 3 of imidazo[1,5-a]pyrazine?

Methodological Answer: Position-selective iodination can be achieved via carbene insertion reactions using silylformamidine reagents (e.g., hexamethyldisilazane derivatives). The reaction exploits the inherent acidity of the C–H bond at position 7 (pKa ≈ 20–22 in DMSO), which facilitates carbene insertion even in solvent-free conditions . For example:

  • Step 1: React imidazo[1,5-a]pyrazine with silylformamidine (1.5 equiv) at 70–90°C for 10–30 minutes.
  • Step 2: Hydrolyze the resulting aminal intermediate to yield the aldehyde, which can be further functionalized.
    Electron-withdrawing groups (e.g., cyano, ester) at adjacent positions enhance reaction rates by increasing C–H acidity .

Q. Which analytical techniques are critical for characterizing 3-iodoimidazo[1,5-a]pyrazine derivatives?

Methodological Answer:

  • X-ray crystallography: Essential for confirming regioselectivity and stereochemistry of iodinated products (e.g., aminal intermediates) .
  • NMR spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR can distinguish iodinated isomers via characteristic deshielding effects (e.g., δ 7.5–8.5 ppm for aromatic protons adjacent to iodine).
  • Mass spectrometry (HRMS): Validates molecular ion peaks and isotopic patterns (127I^{127}\text{I} has 100% natural abundance).

Advanced Research Questions

Q. How do substituent electronic effects modulate the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Electron-withdrawing groups (EWGs) at position 4 (e.g., Cl, CO2_2Me) enhance oxidative addition efficiency in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Key considerations:

  • Substituent positioning: EWGs at position 4 increase electrophilicity at position 3, improving Pd(0) insertion into the C–I bond.
  • Catalyst selection: Use Pd(PPh3_3)4_4 with bulky ligands (e.g., SPhos) to suppress homocoupling .
    Data Example:
Substituent at Position 4Reaction Yield (%)
Cl92
OMe58
CN85

Q. What strategies address discrepancies in kinase inhibition data for this compound derivatives?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Mitigation strategies:

  • Standardize ATP levels: Use Km values for ATP to ensure competitive inhibition measurements.
  • Isoform-specific profiling: Test against multiple kinase isoforms (e.g., PfCDPK4 vs. human kinases) to identify selectivity .
    Case Study:
  • Compound 3-Iodo-4-CN showed IC50_{50} = 0.8 µM for PfCDPK4 but >10 µM for human CDPK1, highlighting isoform-dependent activity .

Q. How does iodination at position 3 impact binding to bacterial Eis enzymes?

Methodological Answer: Iodine’s bulk and electronegativity disrupt π-π interactions in the Eis binding pocket. Key findings:

  • Structural analysis: Replace phenyl (R1) with iodine reduces hydrophobic packing in the Eis AG-binding cavity, lowering IC50_{50} by 25-fold .
  • SAR Insight: Maintain aromaticity in the pyrrolo[1,5-a]pyrazine core for optimal binding; non-aromatic analogs show >10× reduced potency .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for carbene insertion reactions?

Resolution: Variability arises from substituent electronic effects and reaction scales. For example:

  • Small-scale (mg): Yields >90% due to efficient mixing and minimized side reactions.
  • Large-scale (g): Yields drop to 70% due to incomplete carbene generation or solvent-free conditions limiting heat transfer .

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